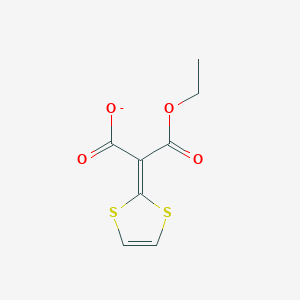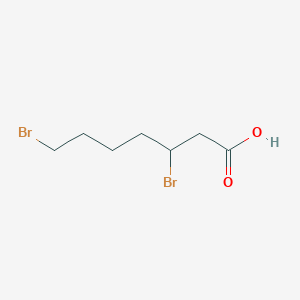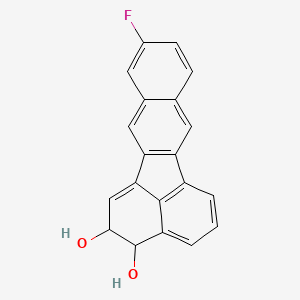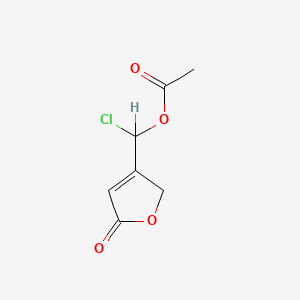
Methyl 11-(1,3-dioxolan-2-YL)undec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-(1,3-dioxolan-2-yl)undec-9-enoate is an organic compound with the molecular formula C16H28O4. It is a member of the ester family and contains a dioxolane ring, which is a five-membered ring with two oxygen atoms. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-(1,3-dioxolan-2-yl)undec-9-enoate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve the use of molecular sieves or orthoesters to remove water effectively .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(1,3-dioxolan-2-yl)undec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, or RCuLi.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3/Py.
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Methyl 11-(1,3-dioxolan-2-yl)undec-9-enoate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 11-(1,3-dioxolan-2-yl)undec-9-enoate involves its interaction with specific molecular targets and pathways. The compound’s dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . Additionally, its ester functionality allows it to participate in various esterification and transesterification reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 11-(1,3-dioxolan-2-yl)undec-9-enoate include:
1,3-Dioxanes: These compounds have a six-membered ring with two oxygen atoms and are used in similar chemical reactions.
Other 1,3-Dioxolanes: Compounds with similar structures and reactivity, such as ethyl 2-methyl-1,3-dioxolane-2-acetate.
Uniqueness
This compound is unique due to its specific structure, which combines a dioxolane ring with an ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
114020-92-7 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
methyl 11-(1,3-dioxolan-2-yl)undec-9-enoate |
InChI |
InChI=1S/C15H26O4/c1-17-14(16)10-8-6-4-2-3-5-7-9-11-15-18-12-13-19-15/h7,9,15H,2-6,8,10-13H2,1H3 |
InChI Key |
XLVSGDALFKLEKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC=CCC1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)











![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)

